molecular formula C20H23F2N3O4S B2788939 3,4-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897611-18-6

3,4-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2788939
CAS No.: 897611-18-6
M. Wt: 439.48
InChI Key: YZZZGTUWMZPVKE-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with difluoro groups and a piperazine ring attached to a methoxyphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The difluoro substitution is introduced through electrophilic aromatic substitution reactions. The piperazine ring is then attached via nucleophilic substitution, followed by the introduction of the sulfonyl group through sulfonation reactions. The final step involves the attachment of the methoxyphenyl group under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
  • 3,4-dichloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
  • 3,4-difluoro-N-(2-((4-(2-hydroxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Uniqueness

3,4-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide stands out due to its difluoro substitution, which enhances its chemical stability and reactivity

Properties

IUPAC Name

3,4-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O4S/c1-29-19-5-3-2-4-18(19)24-9-11-25(12-10-24)30(27,28)13-8-23-20(26)15-6-7-16(21)17(22)14-15/h2-7,14H,8-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZZGTUWMZPVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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